
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMTI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTI belongs to the class of tetrahydroisoquinoline alkaloids, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects through a variety of mechanisms, including the inhibition of cell proliferation, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. This compound has also been shown to interact with various receptors and enzymes, including the serotonin receptor and the enzyme monoamine oxidase.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. This compound has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
実験室実験の利点と制限
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its high potency and specificity for various targets. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic properties. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
合成法
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including Pictet-Spengler condensation, Bischler-Napieralski reaction, and reductive amination. Among these methods, the Pictet-Spengler condensation is the most commonly used method for the synthesis of this compound. This method involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst.
科学的研究の応用
2-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and neuroprotective effects. In vitro studies have shown that this compound inhibits the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-16(18(11-17)21-2)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFRQMHPCMUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
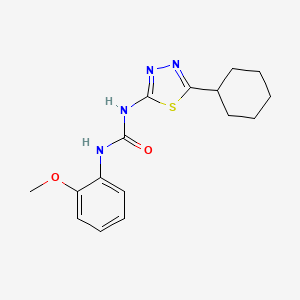

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
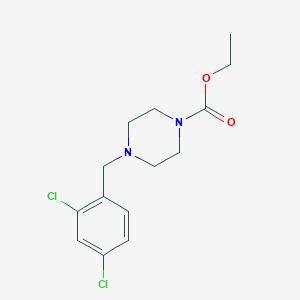
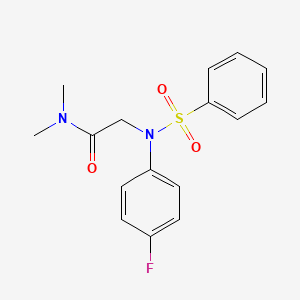
![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)

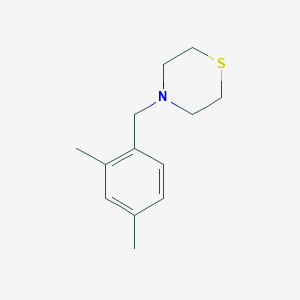
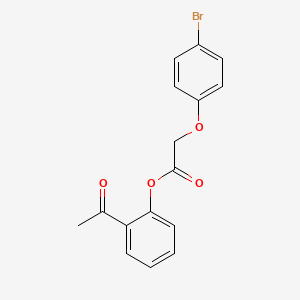
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
